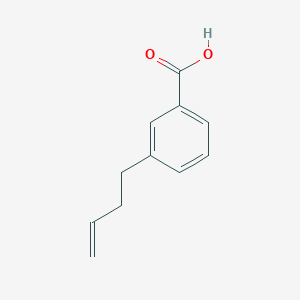

3-(3-Butenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Butenyl)benzoic acid is an organic compound with the molecular formula C11H12O2. This compound belongs to the class of coumarin derivatives and has been studied for its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Butenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves the sulfonation of benzoic acid followed by alkaline fusion . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-(3-Butenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, it can be oxidized to benzoic acids.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Nitrating agents (e.g., HNO3/H2SO4) and halogenating agents (e.g., Br2/FeBr3).

Major Products Formed:

Oxidation: Benzoic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro and halogenated derivatives.

Aplicaciones Científicas De Investigación

3-(3-Butenyl)benzoic acid has been extensively studied for its applications in various fields:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as a chemopreventive and chemotherapeutic agent in the treatment of various cancers, including breast, lung, and colon cancer.

Medicine: Clinical trials have demonstrated its efficacy in cancer treatment, making it a promising candidate for drug development.

Industry: It is used in the production of pharmaceuticals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-Butenyl)benzoic acid involves its interaction with molecular targets and pathways within the body. As a coumarin derivative, it can inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to the inhibition of tumor growth and induction of apoptosis (programmed cell death) .

Comparación Con Compuestos Similares

3-(3-Butenyl)benzoic acid can be compared to other similar compounds, such as prenylated benzoic acid derivatives found in Piper species . These compounds share structural similarities but differ in their biological activities and applications. For example:

3-Farnesyl-2-hydroxybenzoic acid: An anti-bacterial compound isolated from Piper multiplinervium.

This compound: Primarily studied for its anti-cancer properties.

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Actividad Biológica

3-(3-Butenyl)benzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by a butenyl side chain attached to the benzoic acid structure, which influences its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H14O2. Its structure consists of a benzoic acid moiety with a 3-butenyl substituent, which is essential for its biological activities. The presence of this side chain enhances the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

- Antibacterial Effects : In vitro studies indicate that this compound shows activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values reported range from 0.5 to 2.0 μg/mL, indicating potent antibacterial effects comparable to established antibiotics .

- Antifungal Effects : Similar to its antibacterial properties, this compound has demonstrated antifungal activity against pathogens like Candida albicans and Aspergillus niger. The compound's mechanism involves disrupting the cell membrane integrity of these fungi .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2.0 | Antibacterial |

| Candida albicans | 1.0 - 4.0 | Antifungal |

| Aspergillus niger | 2.0 - 5.0 | Antifungal |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly its effects on cell proliferation and apoptosis in cancer cell lines.

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The inhibition is believed to occur through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

- Mechanistic Insights : The compound appears to induce apoptosis by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells. This dual action leads to increased cell death in cancerous tissues .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects.

- Inflammation Suppression : Research indicates that this compound can significantly reduce inflammation markers in vitro and in animal models. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 .

- Case Study : In a mouse model of inflammation induced by phorbol esters, treatment with this compound resulted in a substantial reduction of edema and inflammatory response compared to control groups .

Propiedades

IUPAC Name |

3-but-3-enylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h2,4,6-8H,1,3,5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBHGSBRURDWDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641260 |

Source

|

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286933-10-6 |

Source

|

| Record name | 3-(But-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.